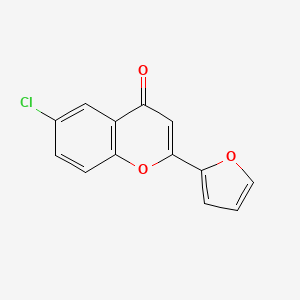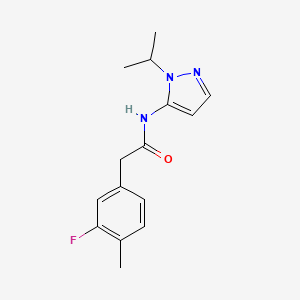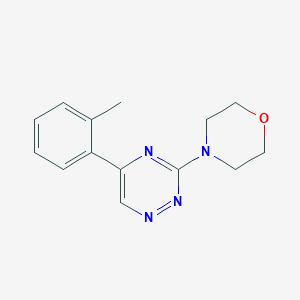
6-chloro-2-(2-furyl)-4H-chromen-4-one
Overview
Description
6-chloro-2-(2-furyl)-4H-chromen-4-one, also known as Cloricromen, is a synthetic organic compound that belongs to the class of coumarin derivatives. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The exact mechanism of action of 6-chloro-2-(2-furyl)-4H-chromen-4-one is still under investigation. However, it is believed to exert its biological effects by modulating various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. These pathways are involved in the regulation of inflammation, oxidative stress, and cell proliferation, which are the key processes targeted by 6-chloro-2-(2-furyl)-4H-chromen-4-one.
Biochemical and Physiological Effects:
6-chloro-2-(2-furyl)-4H-chromen-4-one has been shown to exert various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of pro-inflammatory enzymes, such as COX-2 and iNOS. It also has been shown to increase the levels of antioxidant enzymes, such as SOD and CAT, and reduce the levels of oxidative stress markers, such as MDA and ROS. Moreover, 6-chloro-2-(2-furyl)-4H-chromen-4-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is associated with the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins.
Advantages and Limitations for Lab Experiments
6-chloro-2-(2-furyl)-4H-chromen-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It also exhibits a wide range of biological activities, which makes it a versatile tool for studying various biological processes. However, there are some limitations associated with 6-chloro-2-(2-furyl)-4H-chromen-4-one. It has low solubility in water, which can limit its use in aqueous-based assays. It also has poor bioavailability, which can affect its pharmacokinetics and pharmacodynamics in vivo.
Future Directions
There are several future directions for the research on 6-chloro-2-(2-furyl)-4H-chromen-4-one. One direction is to investigate its potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases, such as rheumatoid arthritis, neurodegenerative diseases, and cardiovascular diseases. Another direction is to explore its mechanism of action in more detail, including its interaction with specific signaling pathways and target proteins. Moreover, the development of novel analogs of 6-chloro-2-(2-furyl)-4H-chromen-4-one with improved properties, such as solubility and bioavailability, can enhance its potential as a drug candidate.
Synthesis Methods
The synthesis of 6-chloro-2-(2-furyl)-4H-chromen-4-one involves the condensation of 6-chloro-4-hydroxycoumarin with furfural in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of 6-chloro-2-(2-furyl)-4H-chromen-4-one as a yellow crystalline solid. The yield of 6-chloro-2-(2-furyl)-4H-chromen-4-one can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Scientific Research Applications
6-chloro-2-(2-furyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It also has antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, 6-chloro-2-(2-furyl)-4H-chromen-4-one has been shown to possess anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
properties
IUPAC Name |
6-chloro-2-(furan-2-yl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClO3/c14-8-3-4-11-9(6-8)10(15)7-13(17-11)12-2-1-5-16-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNRUAHIXRVREI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291973 | |
| Record name | 6-Chloro-2-furan-2-yl-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7209-73-6 | |
| Record name | NSC79394 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2-furan-2-yl-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4981937.png)
![1-[bis(4-chlorophenyl)phosphoryl]cyclopentanecarboxylic acid](/img/structure/B4981944.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-(4-nitrophenyl)-2-furamide](/img/structure/B4981946.png)
![(2,5-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4981951.png)
![4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4981959.png)
![4-[2-(4-biphenylylcarbonyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4981963.png)
![N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4981969.png)
![N~1~-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N~1~,N~2~-dimethyl-N~2~-(4-pyridinylmethyl)glycinamide](/img/structure/B4981979.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-N-methylethanamine](/img/structure/B4981983.png)

![N-(3-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4982009.png)
![2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4982017.png)